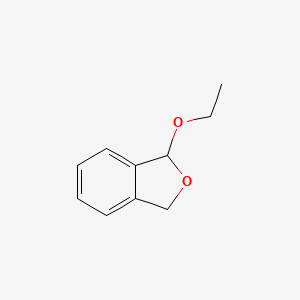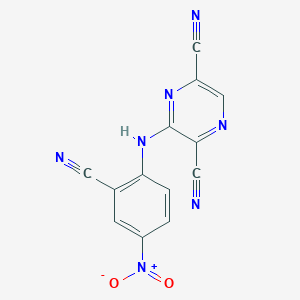![molecular formula C26H17N3 B12914525 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole CAS No. 258329-25-8](/img/structure/B12914525.png)
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, under the influence of acids, 3-formylindole can form urorosein, which decomposes to give a series of indole derivatives, including 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole . These reactions often result in the formation of biologically active products with potential therapeutic applications.
Applications De Recherche Scientifique
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, indole derivatives have shown promise as antiviral, anticancer, and antimicrobial agents . Additionally, they are used in the development of new drugs and therapeutic agents. In industry, indole derivatives are employed in the production of dyes, pigments, and other chemical products .
Mécanisme D'action
The mechanism of action of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they can modulate the activity of enzymes, receptors, and signaling pathways, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application.
Comparaison Avec Des Composés Similaires
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and its related compounds . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active molecules. Its diverse applications in chemistry, biology, medicine, and industry highlight its importance as a research tool and therapeutic agent.
Propriétés
Numéro CAS |
258329-25-8 |
|---|---|
Formule moléculaire |
C26H17N3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
6-(1H-indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C26H17N3/c1-4-10-21-17(9-1)20(14-27-21)24-25-18(15-7-2-5-11-22(15)28-25)13-19-16-8-3-6-12-23(16)29-26(19)24/h1-14,27-29H |
Clé InChI |
ADBUIDURBNFBEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C(=C3N2)C5=CNC6=CC=CC=C65)NC7=CC=CC=C74 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
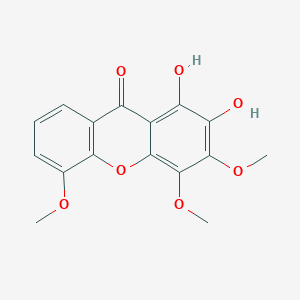



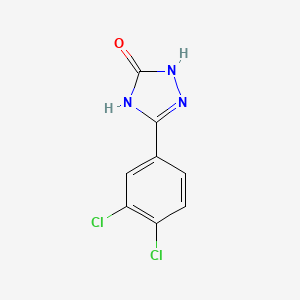
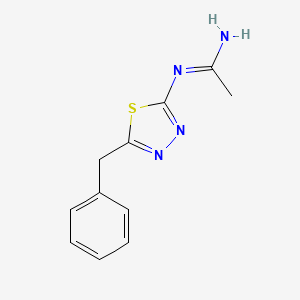
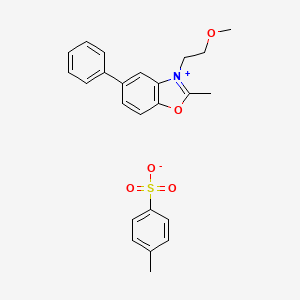
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
